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Compound Name: 3-Vinylbenzaldehyde

Cat. No.: B026632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Vinylbenzaldehyde, also known as 3-formylstyrene, is a versatile bifunctional organic

compound featuring both an aldehyde and a vinyl group. This unique structure allows it to

serve as a valuable building block in organic synthesis and a key monomer in polymer

chemistry. Its dual reactivity enables a wide range of chemical transformations, making it an

important intermediate in the synthesis of complex molecules, including pharmaceutical

compounds and advanced materials. This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, spectral data, and detailed experimental

protocols for its synthesis and key reactions.

Chemical Structure and Identifiers
3-Vinylbenzaldehyde is an aromatic aldehyde with a vinyl substituent at the meta position of

the benzene ring.
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Identifier Value

IUPAC Name 3-ethenylbenzaldehyde

Synonyms 3-Formylstyrene, m-Vinylbenzaldehyde

CAS Number 19955-99-8[1]

Molecular Formula C₉H₈O[1][2]

SMILES C=CC1=CC(=CC=C1)C=O[1]

InChI
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-

7H,1H2[1]

InChIKey CATOVPRCMWIZLR-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of 3-Vinylbenzaldehyde are summarized in the table

below. It is a colorless to light yellow liquid at room temperature.[2]

Property Value Reference(s)

Molar Mass 132.16 g/mol [1][2]

Density 1.04 g/mL at 25 °C [2]

Boiling Point 102-103 °C at 11 Torr [3]

Flash Point 98.9 °C (210 °F) - closed cup

Refractive Index (n²⁰/D) 1.58

Storage Temperature 2-8°C

Assay ≥97%

Spectroscopic Data
The following tables outline the characteristic spectral peaks for 3-Vinylbenzaldehyde. Note

that specific values may vary slightly based on the solvent and experimental conditions.
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¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.99 s 1H Aldehyde (-CHO)

~7.98 s 1H Aromatic H (C2-H)

~7.70 - 7.85 m 2H
Aromatic H (C4-H,

C6-H)

~7.50 - 7.60 t 1H Aromatic H (C5-H)

~6.78 - 6.90 dd 1H Vinyl (-CH=CH₂)

~5.93 d 1H
Vinyl (-CH=CH₂,

trans)

~5.38 d 1H Vinyl (-CH=CH₂, cis)

Assignments are based on typical chemical shifts for substituted benzaldehydes and styrenes.

The aromatic region shows a complex pattern due to meta-substitution.[4][5][6]

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppm Assignment

~192.5 Aldehyde Carbonyl (C=O)

~137.5 Aromatic C (C3, attached to vinyl)

~136.5 Aromatic C (C1, attached to CHO)

~136.0 Vinyl (-CH=CH₂)

~134.5 Aromatic CH (C5)

~129.5 Aromatic CH (C6)

~129.0 Aromatic CH (C4)

~126.5 Aromatic CH (C2)

~116.5 Vinyl (-CH=CH₂)
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Assignments are based on established substituent effects on aromatic and vinyl carbons.[6][7]

[8]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic & Vinyl C-H Stretch

2880 - 2820 Medium-Weak
Aldehyde C-H Stretch (Fermi

doublet)

2780 - 2720 Medium-Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong
Aldehyde C=O Carbonyl

Stretch

1645 - 1620 Medium Vinyl C=C Stretch

1600 - 1450 Medium Aromatic C=C Ring Stretching

990 & 910 Strong
Vinyl C-H Out-of-Plane

Bending

800 - 750 Strong
Aromatic C-H Out-of-Plane

Bending (meta-subst.)

Assignments are based on standard IR correlation tables.[9][10][11][12][13]

Experimental Protocols & Reaction Mechanisms
3-Vinylbenzaldehyde's bifunctional nature allows for selective reactions at either the aldehyde

or the vinyl group, or reactions involving both.

Synthesis of 3-Vinylbenzaldehyde
A common and efficient method for synthesizing 3-Vinylbenzaldehyde is through palladium-

catalyzed cross-coupling reactions.

This protocol describes the synthesis from 3-bromobenzaldehyde and a vinylboronic acid ester.
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Reagents:

3-Bromobenzaldehyde (1.0 equiv)

Vinylboronic acid pinacol ester (1.5 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

Triphenylphosphine [PPh₃] (0.2 equiv)

Sodium carbonate [Na₂CO₃] (2.0 equiv)

Solvent: 9:3 mixture of Dimethylformamide (DMF) and Water

Procedure:

To a round-bottom flask, add 3-bromobenzaldehyde, vinylboronic acid pinacol ester,

Pd(OAc)₂, PPh₃, and Na₂CO₃.

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

Add the DMF/water solvent mixture via syringe.

Heat the reaction mixture to 80°C and stir for 12 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and concentrate under reduced

pressure to remove the solvents.

Purify the resulting residue by silica gel column chromatography (e.g., eluting with a gradient

of ethyl acetate in petroleum ether) to yield 3-Vinylbenzaldehyde as a yellowish oil.
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Reaction Setup

Reaction Workup & PurificationCombine Reactants:
- 3-Bromobenzaldehyde

- Vinylboronic acid pinacol ester
- Pd(OAc)₂, PPh₃

- Na₂CO₃

Establish Inert Atmosphere (N₂/Ar) Add DMF/Water Solvent Heat to 80°C
Stir for 12h Monitor via TLC Cool to RT Concentrate in vacuo Column Chromatography 3-Vinylbenzaldehyde

Pd(0)L₂

Ar-Pd(II)-X(L₂)

 Oxidative
 Addition 

Ar-Pd(II)-R(L₂)

[R-B(OR)₂(OH)]⁻

 Transmetalation 

 

Ar-R (3-Vinylbenzaldehyde)

 Reductive
 Elimination 

Ar-X (3-Bromobenzaldehyde)
+

R-B(OR)₂ (Vinylboronic ester)
+

Base (Na₂CO₃)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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